molecular formula C10H19BrO B15326899 ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane

((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane

Cat. No.: B15326899
M. Wt: 235.16 g/mol
InChI Key: VBLPKRCAYNLQRQ-UHFFFAOYSA-N
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Description

((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane: is an organic compound characterized by a cyclopropane ring attached to a bromomethyl group and a 3-methylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane with a bromomethylating agent in the presence of a base. The reaction conditions typically include:

    Reagents: Cyclopropane, bromomethylating agent (e.g., bromomethyl acetate), base (e.g., sodium hydroxide)

    Solvent: Anhydrous ether or dichloromethane

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted cyclopropane derivatives

    Oxidation: Alcohols or carboxylic acids

    Reduction: Methyl-substituted cyclopropane

Scientific Research Applications

((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane involves its interaction with molecular targets through various pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclopropane ring can participate in ring-opening reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • ((2-(Chloromethyl)-3-methylbutoxy)methyl)cyclopropane
  • ((2-(Iodomethyl)-3-methylbutoxy)methyl)cyclopropane
  • ((2-(Hydroxymethyl)-3-methylbutoxy)methyl)cyclopropane

Uniqueness

((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

[2-(bromomethyl)-3-methylbutoxy]methylcyclopropane

InChI

InChI=1S/C10H19BrO/c1-8(2)10(5-11)7-12-6-9-3-4-9/h8-10H,3-7H2,1-2H3

InChI Key

VBLPKRCAYNLQRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COCC1CC1)CBr

Origin of Product

United States

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